molecular formula C10H18O3 B13083944 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid

Cat. No.: B13083944
M. Wt: 186.25 g/mol
InChI Key: GBDKEADQGMHTHJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid is a chemical compound with a unique structure that includes a hydroxyl group, three methyl groups, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid typically involves the hydroxylation of 1,3,3-trimethylcyclohexanecarboxylic acid. This can be achieved through various methods, including:

    Oxidation Reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group.

    Hydrolysis Reactions: Hydrolyzing esters or other derivatives of 1,3,3-trimethylcyclohexanecarboxylic acid to obtain the hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,3,3-trimethylcyclohexanecarboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 1,3,3-trimethylcyclohexanecarboxylic acid.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The carboxylic acid group can also participate in ionic interactions, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylcyclohexanecarboxylic acid: Lacks the hydroxyl group, resulting in different chemical and biological properties.

    5-Hydroxy-1,3,3-trimethylcyclohexanone: Contains a ketone group instead of a carboxylic acid group, leading to different reactivity and applications.

Uniqueness

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-hydroxy-1,3,3-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)

InChI Key

GBDKEADQGMHTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C(=O)O)O)C

Origin of Product

United States

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